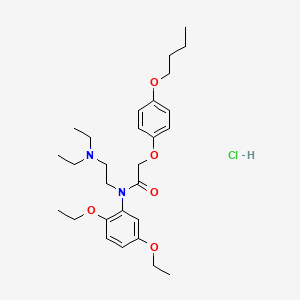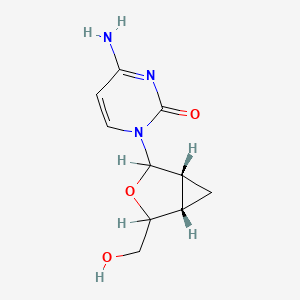![molecular formula C6H8N2O2 B1205840 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one CAS No. 53602-00-9](/img/structure/B1205840.png)
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one
概要
説明
トリヒドロキシメチルホスフィンオキシド (THPO) は、分子式 C3H9O4P を持つ有機リン化合物です。水と有機溶媒に可溶性の白色結晶性固体です。 THPO は難燃性で知られており、難燃性材料の製造やナノ粒子の合成における安定剤など、さまざまな工業用途に使用されています .
準備方法
合成経路と反応条件: THPO は、テトラキス (ヒドロキシメチル) ホスホニウムクロリド (THPC) から酸化脱ホルミル化によって合成できます。この反応は、n-プロピルアルコール中で炭酸鉛を使用します。このプロセスは、ジ-n-プロピルホルマールと n-プロピルアルコールの共沸蒸留によって促進されます。 反応は、テトラキス (ヒドロキシメチル) ホスホニウムヒドロキシド (THPOH) の生成を経て進行し、その後、脱ホルミル化によってトリヒドロキシメチルホスフィン (THP) が生成され、さらに酸化されて THPO が生成されます .
工業生産方法: 工業的には、THPO は同様の方法で大量生産されています。 炭酸鉛または酸化鉛を酸化剤として使用するのが一般的で、反応条件は、最終生成物の高収率と高純度を確保するために最適化されています .
化学反応の分析
反応の種類: THPO は、酸化、還元、置換反応など、さまざまな化学反応を起こします。特に、ナノ粒子の合成における安定剤として機能することが知られています。
一般的な試薬と条件:
酸化: THPO は、空気中の酸素や炭酸鉛などの他の酸化剤を使用して酸化できます。
還元: THPO は、特定の条件下でトリヒドロキシメチルホスフィンに還元できます。
主な生成物: これらの反応から生成される主な生成物には、トリヒドロキシメチルホスフィンと THPO のさまざまな置換誘導体があります .
4. 科学研究における用途
THPO は、科学研究で幅広い用途を持っています。
科学的研究の応用
THPO has a wide range of applications in scientific research:
Chemistry: THPO is used as a stabilizer in the synthesis of gold and platinum nanoparticles.
Biology: THPO is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: THPO is investigated for its potential use in drug delivery systems and as a component in flame-retardant medical devices.
Industry: THPO is used in the production of flame-retardant materials, coatings, and textiles.
作用機序
THPO は、ナノ粒子を安定化し、難燃剤として機能する能力によって効果を発揮します。ナノ粒子の安定化において、THPO はナノ粒子の表面と相互作用し、凝集を防ぎ、サイズと形状を制御します。 難燃剤として、THPO は材料の表面に保護層を形成し、炎の広がりを抑制し、燃焼時の有毒ガスの放出を低減します .
類似化合物:
テトラキス (ヒドロキシメチル) ホスホニウムクロリド (THPC): THPO の前駆体であり、同様の用途に使用されますが、特性は異なります。
トリヒドロキシメチルホスフィン (THP): THPO の還元型であり、さまざまな化学反応や用途で使用されます。
リン-窒素-ケイ素含有化合物: 難燃性コーティングに使用され、THPO と同様の用途を持っています.
独自性: THPO は、安定剤と難燃剤の二重の役割を果たすことで独自性を持っています。 ナノ粒子を安定化し、難燃剤として機能する能力により、さまざまな科学的および工業的用途において汎用性の高い化合物となっています .
類似化合物との比較
Tetrakis(hydroxymethyl)phosphonium chloride (THPC): A precursor to THPO, used in similar applications but with different properties.
Tris(hydroxymethyl)phosphine (THP): A reduced form of THPO, used in different chemical reactions and applications.
Phosphorus-nitrogen-silicon-containing compounds: Used in flame-retardant coatings and have similar applications to THPO.
Uniqueness: THPO is unique due to its dual role as a stabilizer and flame retardant. Its ability to stabilize nanoparticles and act as a flame retardant makes it a versatile compound in various scientific and industrial applications .
特性
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXLKZCNJHJYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201822 | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53602-00-9 | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53602-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053602009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does THPO interact with its target and what are the downstream effects?
A1: THPO acts as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). [, , ] This transporter is primarily located on astrocytes, glial cells in the brain. [, , ] By inhibiting GAT1, THPO prevents the reuptake of GABA from the synaptic cleft, leading to increased GABA concentrations and enhanced GABAergic neurotransmission. [, ] This increase in GABAergic signaling results in various effects, including anticonvulsant activity. [, ]
Q2: What is the structure of THPO and its molecular formula and weight?
A2: THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. []
Q3: Are there any studies on the structure-activity relationship (SAR) of THPO and its analogs?
A4: Yes, several studies have investigated the SAR of THPO and its analogs. [, , , ] Researchers have explored modifications to the isoxazole ring, the tetrahydropyridine ring, and the nitrogen atom within the THPO scaffold. [, , , ] These modifications have provided valuable insights into the structural features crucial for GABA uptake inhibition, agonist activity, and selectivity.
Q4: What is known about the stability of THPO under various conditions?
A5: While specific stability data for THPO are limited in the provided research, one study revealed that THPO does not undergo significant metabolism in the brain, with metabolites accounting for only about 8% of the parent compound 30 minutes post intramuscular administration in mice. [] Conversely, THPO undergoes substantial metabolism in the liver. []
Q5: How does THPO compare to other GABA uptake inhibitors like tiagabine?
A6: THPO demonstrates selectivity for GAT1, primarily found on astrocytes, whereas tiagabine exhibits a broader inhibitory profile, targeting both neuronal and glial GABA uptake. [] This difference in selectivity potentially contributes to their distinct pharmacological effects and clinical applications.
Q6: What is the significance of THPO's glial selectivity in the context of epilepsy treatment?
A8: THPO's selectivity for GAT1 on astrocytes is particularly relevant in epilepsy research because dysregulation of GABAergic signaling in astrocytes is implicated in seizure activity. [, ] By selectively enhancing GABAergic tone in astrocytes, THPO offers a potential therapeutic strategy for managing epilepsy with potentially fewer side effects compared to less selective GABA uptake inhibitors.
Q7: What is known about the pharmacokinetics (PK) of THPO?
A10: Studies reveal that following systemic administration, THPO achieves brain concentrations corresponding to approximately 10% and 50% of the injected dose in mice and chicks, respectively. [] Importantly, these brain levels remain relatively stable for at least 3 hours post-injection. [] Further research is necessary to fully elucidate THPO's absorption, distribution, metabolism, and excretion (ADME) profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



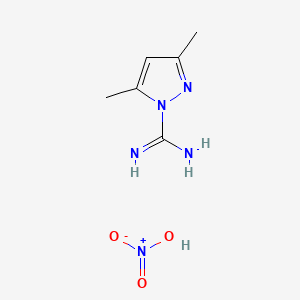




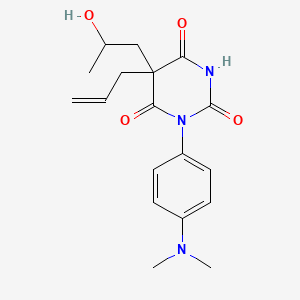
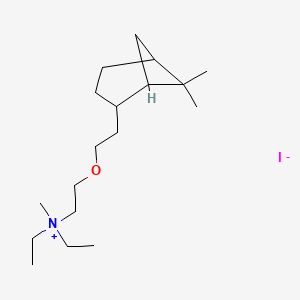
![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)


